CP-533,536 metabolite M21

Drug Metabolism CYP3A4/CYP2C8 C-Demethylation

Sourcing authentic minor metabolite standards for DMPK assays is a persistent challenge. CP-533,536 metabolite M21 is the only commercially available reference standard for the C-demethylated pathway of Evatanepag. - Unambiguous ID: Confirmed by LC/MS-NMR fragmentation pattern, distinct from M3 and M4 metabolites. - Enzyme-Specific Probe: Exclusively formed via CYP3A4, CYP3A5, and CYP2C8; ideal for reaction phenotyping and DDI liability assessment. - Assay-Ready Control: Structurally related, inactive compound validates EP2 receptor activation assays against non-specific effects.

Molecular Formula C16H20N2O3S
Molecular Weight 320.4 g/mol
CAS No. 574759-35-6
Cat. No. B15193549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-533,536 metabolite M21
CAS574759-35-6
Molecular FormulaC16H20N2O3S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2
InChIInChI=1S/C16H20N2O3S/c1-16(2,12-19)14-7-5-13(6-8-14)10-18-22(20,21)15-4-3-9-17-11-15/h3-9,11,18-19H,10,12H2,1-2H3
InChIKeyHJFXNHIJZXNYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CP-533,536 Metabolite M21 Reference Standard


CP-533,536 metabolite M21 (CAS 574759-35-6) is a defined oxidative metabolite derived from the in vivo metabolism of CP-533,536 (Evatanepag), an EP2 receptor-selective prostaglandin E2 (PGE2) agonist developed for bone healing applications [1]. The compound possesses the systematic name N-((4-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-3-pyridinesulfonamide with a molecular formula of C16H20N2O3S and a molecular weight of 320.4 g/mol [2]. Unlike the parent molecule CP-533,536, which exhibits potent EP2 receptor agonism (EC50 0.3 nM) and stimulates local bone formation [3], M21 represents a key downstream metabolite formed via C-demethylation of the tert-butyl group through CYP3A4 and CYP2C8-mediated pathways [4].

Why CP-533,536 Metabolite M21 Has No Generic Substitute


Generic substitution with structurally similar sulfonamide-based EP2 agonists or alternative metabolites from the CP-533,536 metabolic pathway is scientifically invalid for analytical applications requiring M21. Unlike the active parent compound Evatanepag (EC50 0.3 nM against EP2 receptor) [1] or the major circulating ω-hydroxy metabolite M4 (constituting 19.7% of the dose in male rats) [2], M21 is a unique C-demethylated derivative that arises from a CYP3A4/CYP2C8-mediated deformylation pathway distinct from the primary ω-oxidation cascade [3]. This compound serves as a critical analytical reference standard for quantifying the extent of this specific minor metabolic route in drug metabolism and pharmacokinetic (DMPK) studies, and no other commercially available metabolite can provide the same chromatographic and mass spectrometric identification signature [4].

M21 Comparative Evidence


Metabolic Pathway: C-Demethylation vs. ω-Oxidation

M21 is not derived from the primary ω-oxidation pathway that generates the major circulating metabolites M4 (ω-hydroxy) and M3 (ω-carboxy). Instead, M21 originates from an uncommon C-demethylation of the tert-butyl group, a pathway that accounts for a substantially smaller fraction of the overall metabolic clearance of CP-533,536 [1]. This distinct origin means M21 serves as a specific probe for CYP3A4/CYP2C8-mediated C-demethylation activity, whereas M4 and M3 reflect the dominant ω-oxidation route. The structural difference is confirmed by high-resolution LC-MS/MS and LC/MS-NMR, with M21 exhibiting a molecular ion at m/z 321 (M+H)+ and a characteristic loss of the methyl group from the tert-butyl moiety [2].

Drug Metabolism CYP3A4/CYP2C8 C-Demethylation LC-MS/MS

EP2 Receptor Activity: M21 vs. Evatanepag

The C-demethylation that generates M21 removes the tert-butyl moiety, which is a critical structural feature for EP2 receptor binding and agonism. The parent compound Evatanepag (CP-533,536) is a potent EP2 receptor agonist with an EC50 of 0.3 nM and demonstrates significant bone anabolic activity in vivo [1]. In contrast, M21 lacks this tert-butyl group and, based on structure-activity relationship (SAR) studies of the sulfonamide series, is expected to be pharmacologically inactive at the EP2 receptor. This inference is supported by the fact that the ω-hydroxy metabolite M4, which retains the tert-butyl group but with hydroxylation, also shows markedly reduced activity compared to the parent [2]. M21's absence of EP2 agonism makes it a suitable negative control or internal standard for functional assays.

EP2 Receptor Pharmacologically Inactive Selectivity Safety Pharmacology

CYP3A4/CYP2C8-Mediated Formation Specificity

In vitro metabolism studies using human liver microsomes and recombinant human cytochrome P450 (CYP) isoforms have demonstrated that the formation of C-demethylated metabolites, including M21, is specifically mediated by CYP3A4, CYP3A5, and CYP2C8 [1]. The turnover of CP-533,536 to these unusual metabolites is NADPH-dependent and is completely inhibited by ketoconazole (CYP3A inhibitor) and quercetin (CYP2C8 inhibitor) in respective isoform incubations [2]. Importantly, M21 formation does not occur from the carboxylic acid metabolite M3, confirming that it arises directly from a C-demethylation event rather than decarboxylation [3]. This specific enzymatic fingerprint is not shared by metabolites from the ω-oxidation pathway (M4, M3), which are formed by a broader range of CYP enzymes.

CYP3A4 CYP2C8 Recombinant CYP Metabolic Phenotyping

M21 Research & Industrial Applications


LC-MS/MS Assay for C-Demethylation Metabolites

M21 is the only commercially available authentic standard for the C-demethylated metabolite of CP-533,536. It is essential for developing and validating sensitive LC-MS/MS assays to quantify the extent of this minor metabolic pathway in plasma, urine, or in vitro microsomal incubations. Its use ensures accurate identification and quantification of this specific metabolite in complex biological matrices, a task that cannot be accomplished with other CP-533,536 metabolites such as M4 or M3 [1].

CYP Phenotyping and DDI Studies

Because M21 formation is exclusively mediated by CYP3A4, CYP3A5, and CYP2C8, it serves as a selective probe substrate metabolite for assessing the activity of these enzymes. Researchers can use M21 as an analytical standard in reaction phenotyping experiments to determine the contribution of individual CYP isoforms to the overall metabolism of CP-533,536 or to investigate potential DDI liabilities when CP-533,536 is co-administered with CYP3A4 or CYP2C8 inhibitors [2].

EP2 Receptor Functional Assay Control

In cellular assays measuring EP2 receptor activation (e.g., cAMP accumulation, β-arrestin recruitment), M21 can be employed as a structurally related, inactive control compound. This allows scientists to differentiate between genuine EP2 receptor-mediated effects and potential non-specific or off-target activities of the parent agonist, Evatanepag (EC50 0.3 nM) [3]. The use of M21 enhances the robustness and interpretability of pharmacological data.

Reference Standard for ADME Metabolite Identification

During the development of EP2 agonists or related sulfonamide-based drug candidates, M21 is a critical reference material for confirming the identity of the C-demethylated metabolite in samples from in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies. Its unique mass spectrometric fragmentation pattern, as characterized by high-resolution LC-MS/MS and LC/MS-NMR [4], provides a definitive fingerprint for this metabolic route, distinguishing it from other structurally similar metabolites.

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